

# physical and chemical properties of 11,12-De(methylenedioxy)danuphylline

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Compound of Interest

11,12De(methylenedioxy)danuphylline

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# In-Depth Technical Guide: 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**11,12-De(methylenedioxy)danuphylline** is a naturally occurring indole alkaloid isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its potential, though currently underexplored, biological activities. While specific pharmacological data for this compound is limited, this guide draws upon information from related Kopsia alkaloids to suggest potential areas for future investigation, such as cytotoxic and anti-inflammatory effects.

## **Physicochemical Properties**

**11,12-De(methylenedioxy)danuphylline** is a crystalline solid.[1] Its molecular and physical characteristics are summarized in the table below.



Property	Value	Source
Molecular Formula	C24H27NO6	[2]
Molecular Weight	425.47 g/mol	[2]
CAS Number	888482-17-5	[1]
Physical Description	Crystalline solid	[1]
Source	Branches of Kopsia officinalis	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[1]

Note: Some sources may report slightly different molecular formulas and weights. The values presented here are from MedchemExpress.[2]

#### **Spectroscopic Data**

The structural elucidation of **11,12-De(methylenedioxy)danuphylline** was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following data is extrapolated from the initial isolation report by Wang et al. (2017).

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data are crucial for the unambiguous identification of **11,12- De(methylenedioxy)danuphylline**. While the full dataset from the original publication is not publicly available, related studies on Kopsia alkaloids indicate that the spectra would be complex, showing characteristic signals for the indole nucleus, as well as various aliphatic and oxygenated carbons.

#### Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum would provide valuable information about its structural components. For 3,4-methylenedioxy-substituted cathinone derivatives, which share a structural motif, common fragmentation pathways include



the loss of neutral groups like CH<sub>4</sub>O<sub>2</sub>, H<sub>2</sub>O, and amines.[3] The formation of metylenedioxybenzoyloxonium and allyldioxybenzoyloxonium ions is also a characteristic fragmentation pattern for such derivatives.[3]

## **Experimental Protocols**

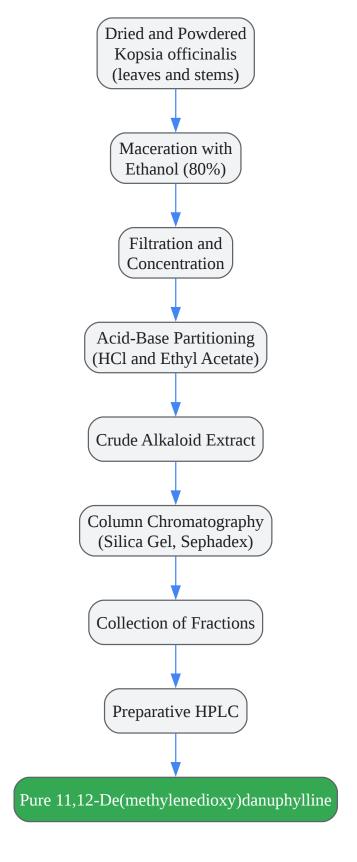
The following protocols are based on established methodologies for the isolation and biological evaluation of indole alkaloids from Kopsia species and related natural products.

# Isolation of 11,12-De(methylenedioxy)danuphylline from Kopsia officinalis

This protocol is a generalized procedure based on common techniques for isolating alkaloids from plant materials.

Workflow for Alkaloid Isolation





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**Caption:** General workflow for the isolation of indole alkaloids.



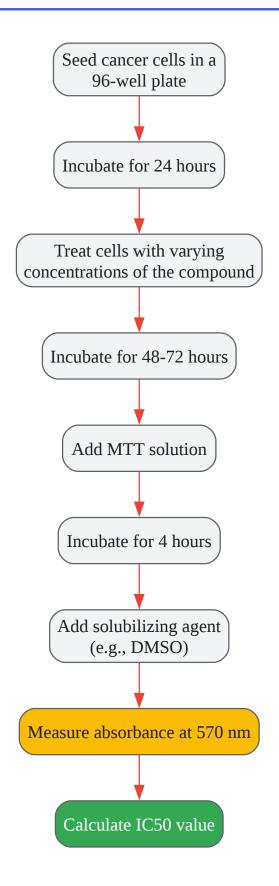
- Extraction: The air-dried and powdered leaves and stems of Kopsia officinalis are macerated with 80% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Acid-Base Partitioning: The crude extract is suspended in a weak acid (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH<sub>4</sub>OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.
- Chromatographic Purification: The crude alkaloid extract is subjected to multiple steps of column chromatography.
  - Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).
  - Size-Exclusion Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain 11,12-De(methylenedioxy)danuphylline is typically performed using preparative reversed-phase HPLC.

#### **Cytotoxicity Assay**

This protocol describes a general method for evaluating the cytotoxic activity of the compound against cancer cell lines using the MTT assay.

Workflow for MTT Cytotoxicity Assay





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**Caption:** Workflow for determining cytotoxicity using the MTT assay.



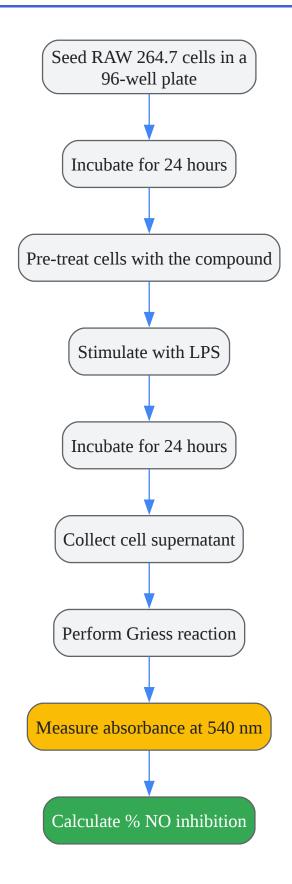
- Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of 11,12-De(methylenedioxy)danuphylline (typically in a logarithmic dilution series). A vehicle control (solvent used to dissolve the compound) is also included.
- Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
- MTT Assay:
  - The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
  - The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated from the doseresponse curve.

#### **Anti-inflammatory Assay**

This protocol outlines a general in vitro assay to assess the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for Nitric Oxide (NO) Inhibition Assay





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**Caption:** Workflow for the in vitro nitric oxide inhibition assay.



- Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
- Treatment: The cells are pre-treated with different concentrations of 11,12-De(methylenedioxy)danuphylline for 1-2 hours.
- Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
- Incubation: The plate is incubated for 24 hours.
- Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.
- Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control.

#### **Biological Activity and Signaling Pathways**

Currently, there is a lack of specific studies on the biological activities and signaling pathways modulated by **11,12-De(methylenedioxy)danuphylline**. However, based on the known pharmacological profiles of other Kopsia alkaloids, several potential areas of interest for future research can be proposed.

#### **Potential Cytotoxic Activity**

Many indole alkaloids isolated from Kopsia species have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain aspidofractinine-type alkaloids from Kopsia hainanensis have shown IC<sub>50</sub> values in the low micromolar range against several tumor cell lines.[4] Therefore, it is plausible that **11,12-De(methylenedioxy)danuphylline** may also possess antiproliferative properties.

#### **Potential Anti-inflammatory Activity**

Alkaloids are a class of natural products known to exhibit anti-inflammatory effects.[5] The anti-inflammatory activity of some Kopsia alkaloids has been reported.[6] Given the traditional use



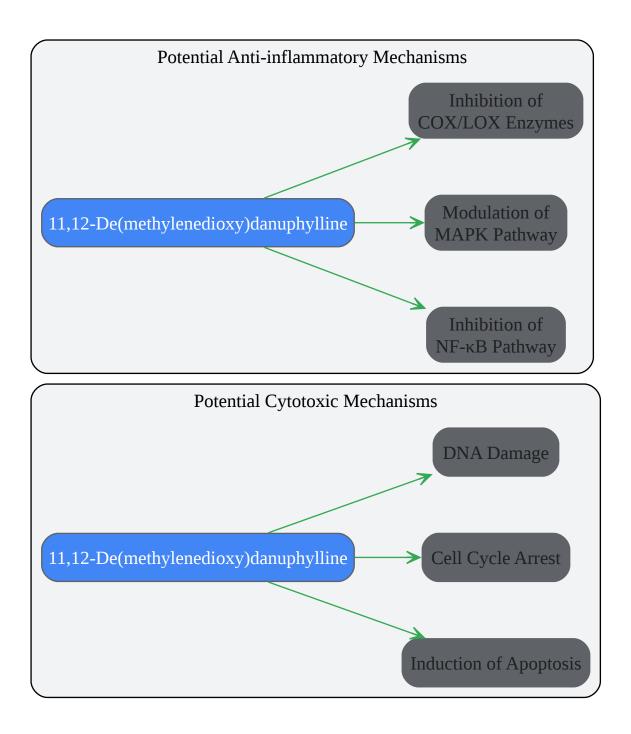
of Kopsia officinalis in treating inflammatory conditions, investigating the anti-inflammatory potential of **11,12-De(methylenedioxy)danuphylline** is a logical next step.

### **Postulated Signaling Pathways**

Given the potential cytotoxic and anti-inflammatory activities, the following signaling pathways are proposed as initial targets for investigation:

Hypothesized Signaling Pathways





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**Caption:** Hypothesized signaling pathways for future investigation.

Further research is required to validate these hypotheses and to elucidate the precise molecular targets and mechanisms of action of **11,12-De(methylenedioxy)danuphylline**.

#### Conclusion



**11,12-De(methylenedioxy)danuphylline** is an indole alkaloid with a well-defined chemical structure but a largely unexplored pharmacological profile. This technical guide consolidates the available physicochemical data and provides a framework of experimental protocols for its further investigation. Based on the activities of related compounds, future research into its potential cytotoxic and anti-inflammatory properties is warranted. The elucidation of its biological activities and signaling pathways could pave the way for its development as a novel therapeutic agent.

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